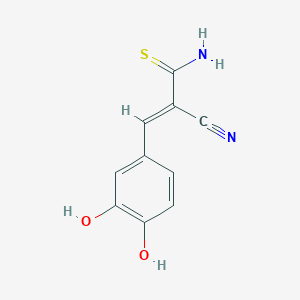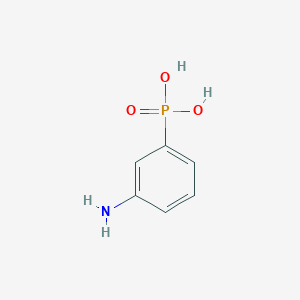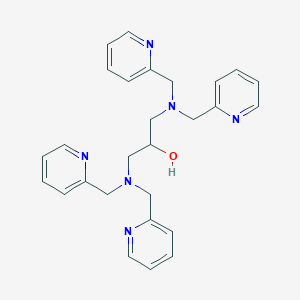
(4-Phenylmorpholin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylmorpholin-2-yl)methanamine, also known as 4-PMMA, is a synthetic molecule that has been studied for its potential applications in the fields of scientific research. This molecule belongs to the group of morpholine compounds, which are characterized by the presence of four nitrogen atoms in a cyclic structure. 4-PMMA has been studied for its ability to serve as a ligand for proteins and as a substrate for enzymes. Additionally, this compound has been studied for its potential use in biochemical and physiological experiments, as well as its ability to act as a building block for other molecules.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, which can be derived from related compounds, have demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives. These complexes achieved up to 99% conversions with high turnover frequency values, using a minimal catalyst concentration (Karabuğa et al., 2015).
Material Science and Imaging
- Photocytotoxicity and Cellular Imaging : Iron(III) complexes incorporating related ligands showed unprecedented photocytotoxicity under red light to various cell lines and demonstrated significant uptake in the nucleus of HeLa and HaCaT cells. This property makes them potential candidates for developing photodynamic therapy agents (Basu et al., 2014).
Pharmaceutical Research
- Antidepressant-like Activity : Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors have shown significant antidepressant-like activity, with promising pharmacokinetic profiles. This research highlights the potential therapeutic applications of these compounds in treating depression (Sniecikowska et al., 2019).
Antimicrobial and Anticonvulsant Agents
Antimicrobial Activity : Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine exhibited variable degrees of antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010).
Anticonvulsant Properties : Schiff bases derived from 3-aminomethyl pyridine showed promising anticonvulsant activity, suggesting their potential use in developing new treatments for seizures (Pandey & Srivastava, 2011).
Antiosteoclast Activity
- Bone Health : A new family of compounds showed moderate to high antiosteoclast and osteoblast activity, indicating potential applications in treating diseases affecting bone density and strength (Reddy et al., 2012).
Mecanismo De Acción
Safety and Hazards
The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .
Propiedades
IUPAC Name |
(4-phenylmorpholin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKKATWFMLCGMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593675 |
Source


|
| Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112913-99-2 |
Source


|
| Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)


![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)

![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)



![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)